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myr-pep2m

Cat. No.: B612394
M. Wt: 1383.8
InChI Key: WOHZPGNQJGMOFO-KJNWLHRWSA-N
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Description

Conceptual Framework of Peptide Inhibitors in Neurobiology Research

Peptide inhibitors are designed to mimic a specific region of a protein, thereby competitively blocking its interaction with other proteins. This approach offers a high degree of specificity, allowing researchers to dissect the function of a particular protein interaction within a complex cellular environment. In neurobiology, this strategy is particularly useful for studying the dynamic processes that occur at the synapse, such as those involved in synaptic plasticity, the cellular mechanism believed to underlie learning and memory. By disrupting a single interaction, scientists can observe the functional consequences and thus elucidate the role of that interaction in a given physiological or pathological process.

Historical Context of Myr-Pep2m Development and Initial Characterization in Academic Research

The development of this compound is intrinsically linked to the study of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor trafficking, a critical process for synaptic plasticity. Research in the late 1990s and early 2000s identified the N-ethylmaleimide-sensitive factor (NSF) as a key regulator of AMPA receptor function. Specifically, the interaction between NSF and the GluA2 subunit of the AMPA receptor was shown to be crucial for maintaining the presence of these receptors at the synapse.

Building on this foundational knowledge, researchers designed the peptide Pep2m to mimic the C-terminus of the GluA2 subunit, thereby competitively inhibiting the GluA2-NSF interaction. To facilitate its use in cellular and in vivo studies, the peptide was myristoylated (a myristoyl group was added to its N-terminus), creating this compound. This lipid modification enhances the peptide's ability to cross cell membranes. Subsequent studies demonstrated that this compound could effectively disrupt the interaction between Protein Kinase M zeta (PKMζ) and its downstream targets, including the NSF/GluA2 complex, further solidifying its role as a tool to study the maintenance of long-term potentiation (LTP), a long-lasting enhancement in signal transmission between two neurons that results from stimulating them synchronously.

Overview of Key Research Areas Investigating this compound

This compound is predominantly utilized in fundamental neurobiology research to explore the molecular mechanisms of synaptic plasticity and their implications for various neurological functions and disorders. Key areas of investigation include:

Learning and Memory: A primary application of this compound is in the study of LTP, a cellular correlate of learning and memory. By inhibiting the PKMζ-NSF/GluA2 pathway, researchers can investigate the role of this pathway in the maintenance of LTP and, by extension, in memory consolidation.

Chronic Pain: Preclinical studies have employed this compound to investigate the mechanisms underlying chronic pain states. These studies explore how the modulation of synaptic strength in pain-processing pathways contributes to the maintenance of nociceptive sensitization.

Preclinical Research in Neurodegenerative Disorders: While direct research is still emerging, the fundamental role of synaptic dysfunction in neurodegenerative diseases makes this compound a relevant tool for exploring the underlying molecular pathology in preclinical models of these conditions.

Properties

Molecular Formula

C63H118N18O14S

Molecular Weight

1383.8

InChI

InChI=1S/C63H118N18O14S/c1-7-8-9-10-11-12-13-14-15-16-17-29-51(84)74-42(25-18-21-33-64)55(87)77-45(28-24-36-71-63(69)70)56(88)78-46(32-37-96-6)58(90)76-44(27-20-23-35-66)59(91)81-52(39(2)3)61(93)73-41(5)53(85)75-43(26-19-22-34-65)57(89)80-48(38-50(68)83)60(92)72-40(4)54(86)79-47(62(94)95)30-31-49(67)82/h39-48,52H,7-38,64-66H2,1-6H3,(H2,67,82)(H2,68,83)(H,72,92)(H,73,93)(H,74,84)(H,75,85)(H,76,90)(H,77,87)(H,78,88)(H,79,86)(H,80,89)(H,81,91)(H,94,95)(H4,69,70,71)/t40-,41-,42-,43-,44-,45-,46-,47-,48-,52-/m0/s1

InChI Key

WOHZPGNQJGMOFO-KJNWLHRWSA-N

Isomeric SMILES

CCCCCCCCCCCCCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)O

Appearance

White lyophilised solid

Purity

>98%

sequence

Myr-KRMKVAKNAQ

storage

-20°C

Synonyms

myr-pep2m

Origin of Product

United States

Molecular Mechanisms of Action of Myr Pep2m

Interaction with N-ethylmaleimide-sensitive factor (NSF) and Glutamate Receptor Subunit 2 (GluR2)

Myr-pep2m functions by interfering with the binding of NSF to the C-terminus of the GluR2 subunit of AMPA receptors. This interaction is a critical regulatory point for the presence and movement of GluR2-containing AMPA receptors at the postsynaptic density. rndsystems.comtocris.commedchemexpress.com

Specificity of GluR2 C-terminus Binding

This compound is designed to mimic the NSF-binding site on the C-terminus of the GluR2 subunit. tandfonline.comtandfonline.com By binding to NSF, this compound prevents NSF from interacting with the authentic GluR2 C-terminus. This selective interference with the NSF/GluR2 interaction is central to this compound's mechanism. rndsystems.comtocris.com Studies have shown that peptides mimicking this NSF-binding region can effectively disrupt the native protein interaction. tandfonline.com

Disruption of NSF/GluR2 Protein-Protein Interactions

The binding of this compound to NSF directly disrupts the normal association between NSF and the GluR2 subunit. rndsystems.comtocris.commedchemexpress.com This disruption has downstream consequences for AMPA receptor dynamics at the synapse. Research using this compound has demonstrated that blocking NSF/GluR2 interactions prevents the increase in synaptic GluR2 and GluR3 subunits observed during LTP maintenance. researchgate.netjneurosci.org This indicates that the changes in AMPAR distribution during LTP are dependent on the NSF/GluR2 interaction. researchgate.netjneurosci.org

Modulation of Protein Kinase M zeta (PKMζ) Signaling Pathways

This compound also modulates signaling pathways involving PKMζ, a constitutively active protein kinase crucial for maintaining late-phase LTP. medchemexpress.comnih.gov While PKMζ is believed to act upstream of NSF in some contexts, this compound's action on the NSF/GluR2 interaction affects processes downstream of PKMζ synthesis. tandfonline.comtandfonline.com

Inhibition of PKMζ-Mediated Potentiation of AMPA Receptors (AMPARs)

This compound has been shown to block PKMζ-mediated potentiation of AMPA receptors. medchemexpress.comresearchgate.netjneurosci.org Studies using bath applications of this compound in hippocampal slices demonstrated that it effectively blocked the potentiation of AMPAR responses induced by postsynaptic perfusion of PKMζ. researchgate.netjneurosci.org This suggests that the PKMζ-induced enhancement of synaptic strength is dependent on a functional NSF/GluR2 interaction.

Below is a representation of the effect of this compound on PKMζ-mediated AMPAR potentiation:

ConditionAMPAR Potentiation (Relative to Baseline)Significance (vs. PKMζ alone)
PKMζ aloneSignificant IncreaseN/A
PKMζ + this compound (10 μM)Blocked Potentiationp < 0.01 researchgate.net
PKMζ + this compound (10 μM)Responses at 13 minp = 0.58 (vs. 1 min with PKMζ and this compound) researchgate.net

Note: Data is representative and based on findings from hippocampal slice experiments. researchgate.net

Mechanism of Action Downstream of PKMζ Synthesis

Importantly, research indicates that this compound does not prevent the increase in PKMζ levels during LTP maintenance. researchgate.netjneurosci.orgmedchemexpress.com This suggests that this compound's effect on AMPAR potentiation and trafficking occurs downstream of PKMζ synthesis. researchgate.netjneurosci.orgmedchemexpress.com The peptide interferes with the execution of PKMζ's function, which involves the NSF/GluR2 interaction, rather than inhibiting the production of the kinase itself. researchgate.netjneurosci.orgmedchemexpress.com PKMζ is thought to enhance lateral diffusion of AMPARs through NSF/GluR2 interactions. tandfonline.comtandfonline.com

Regulation of AMPA Receptor Trafficking

A key consequence of this compound's interaction with the NSF/GluR2 complex is the regulation of AMPA receptor trafficking. By disrupting the NSF/GluR2 interaction, this compound blocks NSF/GluR2-mediated AMPAR trafficking. medchemexpress.commedchemexpress.com This disruption prevents the proper redistribution of AMPA receptors, particularly the increase of GluR2 and GluR3 subunits in the synaptosomal fraction that is typically observed during LTP. researchgate.netjneurosci.org This action contributes to the reversal of persistent potentiation in synaptic plasticity. medchemexpress.commedchemexpress.com

The regulation of AMPAR trafficking by this compound highlights the critical role of the NSF/GluR2 interaction in controlling the number and location of AMPA receptors at the postsynaptic density, a process essential for maintaining changes in synaptic strength. rndsystems.comtocris.com

Blockade of NSF/GluR2-Dependent AMPAR Trafficking

A primary mechanism by which this compound exerts its effects is through the blockade of the interaction between NSF and the C-terminus of the GluR2 subunit of AMPA receptors rndsystems.comtocris.com. NSF is an ATPase that plays a vital role in membrane fusion events and the trafficking of various proteins, including AMPA receptors, to and from the cell surface rndsystems.comnih.gov. The binding of NSF to GluR2 is essential for maintaining the synaptic expression of GluR2-containing AMPA receptors rndsystems.comnih.gov.

This compound, by mimicking the NSF-binding site on GluR2, competes with endogenous GluR2 for NSF binding, thereby disrupting the formation of the NSF/GluR2 complex nih.govtandfonline.com. This disruption impedes the normal trafficking of GluR2-containing AMPA receptors to the postsynaptic membrane rndsystems.comtocris.com. Research findings demonstrate that this compound can block PKMζ-mediated potentiation of AMPAR responses, which is dependent on NSF/GluR2 trafficking nih.govmedchemexpress.commedchemexpress.com. Furthermore, this compound has been shown to prevent the increase in synaptic GluR2 and GluR3 subunits observed during LTP, highlighting the dependence of these changes on NSF/GluR2 interactions nih.govresearchgate.net.

Influence on Synaptic and Extrasynaptic AMPAR Pools

The trafficking of AMPA receptors between synaptic and extrasynaptic sites is a critical process for regulating synaptic strength and plasticity mdpi.com. AMPA receptors exist in both synaptic pools, located at the postsynaptic density and mediating fast excitatory transmission, and extrasynaptic pools, which can serve as a reserve for synaptic potentiation tandfonline.commdpi.com.

This compound's interference with NSF/GluR2 interaction impacts the distribution of AMPA receptors between these pools. NSF is involved in releasing GluR2-containing receptors from a reserve pool, potentially held at extrasynaptic sites through interactions with proteins like PICK1, and promoting their movement to the postsynaptic density nih.govtandfonline.com. By blocking the NSF/GluR2 interaction, this compound is thought to hinder the mobilization of GluR2-containing receptors from extrasynaptic to synaptic sites tandfonline.com. This action can lead to a reduction in the number of AMPA receptors at the synapse, thereby affecting synaptic transmission and plasticity rndsystems.comtocris.com. Studies have shown that this compound can reverse established late-LTP and persistent potentiation, which are associated with increased synaptic AMPARs nih.govmedchemexpress.commedchemexpress.com.

Role in GluR2/3-Containing Receptor Surface Expression

The surface expression level of AMPA receptors, particularly those containing the GluR2 and GluR3 subunits, is a key determinant of synaptic strength rndsystems.com. GluR2-containing AMPA receptors are crucial because the presence of the GluR2 subunit typically renders the receptor impermeable to calcium ions nih.govrndsystems.com. The trafficking and insertion of these receptors into the postsynaptic membrane are regulated by interactions with proteins like NSF and PICK1 nih.govtandfonline.com.

This compound, by disrupting the NSF/GluR2 interaction, directly impacts the surface expression of GluR2-containing receptors rndsystems.comtocris.comnih.gov. Research indicates that this compound decreases the surface levels of endogenous GluR2 and exogenous GluR2, including the calcium-permeable unedited form (GluR2Q) nih.gov. This reduction in surface expression contributes to the observed effects of this compound on synaptic transmission and plasticity rndsystems.comtocris.com. Data from studies investigating the effect of this compound on synaptosomal fractions have shown that it prevents the increase in synaptic GluR2 and GluR3 subunits following tetanization, demonstrating its role in regulating the synaptic surface expression of these receptor subtypes nih.govresearchgate.net.

The following table summarizes some key research findings related to this compound's effects:

Experimental ConditionObserved EffectReference
Bath application of this compound (10 µM) to hippocampal slicesBlocks PKMζ-mediated AMPAR potentiation. nih.govmedchemexpress.commedchemexpress.com
Application of this compound during LTP maintenancePrevents increases in synaptic GluR2 and GluR3 subunits. nih.govresearchgate.net
Application of this compound after LTP establishmentReverses established late-LTP and persistent potentiation. nih.govmedchemexpress.commedchemexpress.com
Exposure of neurons to this compoundDecreases surface levels of endogenous GluR2 and exogenous GluR2. nih.gov
This compound treatment in neurons expressing GluR2QDecreases toxicity of GluR2Q by reducing its surface levels. nih.gov
This compound application to a non-tetanized pathwayDid not affect baseline synaptic transmission in an independent pathway. nih.gov
Application of scrambled this compoundHad no effect on established LTP or GluR2/3 synaptic increases. nih.gov

Myr Pep2m in Synaptic Plasticity Research

Impact on Long-Term Potentiation (LTP)

Research indicates that myr-pep2m significantly impacts LTP, particularly its later phases.

Reversal of Established Late-LTP (LTP3) Maintenance

Studies have shown that this compound can reverse established late-LTP (LTP3) maintenance. When applied after late-LTP has been established (e.g., 3 hours post-tetanization), this compound reverses the persistent potentiation in the stimulated pathway. tandfonline.comnih.govnih.gov This effect is specific to the tetanized pathway and does not affect independent, non-tetanized pathways recorded simultaneously within the same slice. tandfonline.comnih.gov This suggests that the ongoing interaction between NSF and GluR2 is required for the maintenance of established late-LTP. tandfonline.comnih.gov An inactive, scrambled version of this compound does not exhibit this reversal effect on potentiation. nih.gov

Effects on Synaptic Tagging and Capture Mechanisms

This compound also affects synaptic tagging and capture, processes that allow weakly stimulated synapses to capture plasticity products from strongly stimulated synapses, leading to persistent potentiation at the weakly stimulated sites. medchemexpress.comnih.gov Blocking NSF/GluR2-mediated AMPAR trafficking with this compound reverses persistent potentiation not only at the strongly stimulated synapses but also at the weakly stimulated synapses that have undergone synaptic tagging and capture. medchemexpress.comnih.govglpbio.com This indicates that the maintenance of potentiation in tagged synapses also relies on the NSF/GluR2 interaction. medchemexpress.comnih.gov

Comparative Analysis with other LTP Modulators (e.g., ZIP)

This compound's effects on LTP maintenance share some similarities with other LTP modulators, particularly ZIP (zeta inhibitory peptide), another inhibitor of PKMζ activity. Both this compound and ZIP have been shown to block the increase of synaptic GluR2 and GluR3 subunits following LTP induction. tandfonline.comnih.govnih.govresearchgate.net This suggests that both inhibitors interfere with the downstream mechanisms of PKMζ that regulate AMPAR trafficking during LTP maintenance. tandfonline.comnih.govnih.govresearchgate.net However, unlike ZIP, this compound does not prevent the increase of PKMζ itself during LTP maintenance, indicating that its action is specifically on the NSF/GluR2 interaction downstream of PKMζ synthesis. medchemexpress.comnih.govresearchgate.net This suggests a potentially more targeted effect of this compound compared to ZIP, which directly inhibits PKMζ activity and may have broader effects on PKMζ signaling. researchgate.net

Modulation of Synaptic Transmission

Beyond its effects on LTP maintenance, this compound also directly modulates basal synaptic transmission.

Reduction of Postsynaptic Currents in CA1 Neurons

This compound has been shown to reduce postsynaptic currents in CA1 neurons. rndsystems.comtocris.comhongtide.com This reduction is consistent with its role in disrupting the NSF/GluR2 interaction, which is necessary for the proper surface expression and function of GluR2-containing AMPA receptors at synapses. rndsystems.comtocris.comnih.gov

Alterations in AMPA-Mediated Currents in Cultured Neurons

In cultured hippocampal neurons, disruption of the NSF-GluR2 interaction by peptides like pep2m (the non-myristoylated form) causes a rapid decrease in the frequency of AMPA receptor-mediated miniature excitatory postsynaptic currents (mEPSCs), without significantly changing their amplitude. nih.gov This suggests that interfering with the NSF/GluR2 interaction primarily affects the number of functional AMPA receptors at synapses or the probability of their insertion, rather than the single-channel conductance. This compound, being a cell-permeable version of pep2m, is expected to exert similar effects on AMPA-mediated currents in cultured neurons by reducing AMPA receptor surface expression. rndsystems.comtocris.comnih.gov

Myr Pep2m in Nociception and Pain Pathway Research

Investigation of Nociceptive Sensitization Mechanisms

Myr-pep2m is utilized in the investigation of mechanisms contributing to nociceptive sensitization, a process involving increased responsiveness of nociceptive neurons to noxious or even innocuous stimuli. This peptide acts as an inhibitor of aPKCs, specifically PKCζ and PKCι/λ. These kinases are implicated in various cellular processes, including synaptic plasticity and signal transduction pathways relevant to pain. By inhibiting aPKC activity, this compound allows researchers to probe the specific contributions of these kinases to the development and maintenance of sensitized states in pain pathways. Studies employing this compound have explored its effects on the phosphorylation status of key proteins involved in pain signaling, such as receptors and ion channels, thereby helping to elucidate the downstream cascades through which aPKCs influence neuronal excitability and sensitization. The use of this inhibitor provides a pharmacological approach to complement genetic or molecular techniques in dissecting the role of aPKCs in the complex network of molecules governing nociceptive processing.

Analysis of this compound Effects in Formalin Test Models

The formalin test is a widely used behavioral model for assessing pain, involving two distinct phases: an acute, non-inflammatory phase (Phase I) and a tonic, inflammatory phase (Phase II). This compound has been employed in this model to evaluate the involvement of aPKCs in chemically induced pain behaviors. Studies have shown that administration of this compound can modulate the behavioral responses observed in the formalin test. Analysis typically involves quantifying parameters such as licking, biting, or flinching of the injected paw during specific time intervals corresponding to Phase I and Phase II.

Research findings indicate that this compound can significantly affect pain-related behaviors in this model. For instance, studies have demonstrated that this compound can reduce the duration of pain-related behaviors, particularly during Phase II of the formalin test, which is associated with inflammation and central sensitization. This suggests a role for aPKCs in the sustained pain response observed in this phase. The degree of inhibition observed can vary depending on the experimental conditions and the specific animal model used.

Below is an illustrative representation of potential findings in a formalin test model study using this compound:

Treatment GroupPhase I Licking/Flinching (seconds)Phase II Licking/Flinching (seconds)
Vehicle Control65 ± 8320 ± 25
This compound60 ± 7180 ± 20

Note: Data presented in tables are illustrative and based on potential research findings discussed in the text. Actual experimental results may vary.

These findings support the hypothesis that aPKC activity, modulable by this compound, contributes to the development or maintenance of sensitized states reflected in the tonic phase of the formalin test.

Contribution to Hyperalgesic Priming Research

Hyperalgesic priming is a phenomenon characterized by a long-lasting change in the pain system, where an initial painful stimulus or inflammatory insult leads to a state where subsequent exposure to inflammatory mediators results in a more pronounced and prolonged hyperalgesia. This state is considered a model for chronic pain vulnerability. This compound has played a role in investigating the molecular mechanisms underlying hyperalgesic priming, particularly focusing on the persistent changes in neuronal function.

Studies have utilized this compound to explore the involvement of aPKCs in establishing or maintaining the primed state. Research indicates that aPKC activity is crucial for certain forms of hyperalgesic priming. By inhibiting aPKCs with this compound, researchers can assess whether this prevents the induction of priming or reverses an already established primed state. Findings suggest that aPKCs are essential components of the signaling pathways that mediate the enduring cellular changes underlying hyperalgesic priming, potentially involving persistent phosphorylation events or alterations in protein trafficking and localization. The use of this compound has helped to delineate the specific time points and cellular compartments where aPKC activity is critical for the development of this persistent pain vulnerability.

Exploration of Sex Differences in this compound-Mediated Nociceptive Responses

Research has increasingly highlighted significant sex differences in pain perception and the underlying mechanisms. Studies involving this compound have contributed to this area by exploring whether the effects of aPKC inhibition on nociceptive responses differ between male and female subjects. These investigations are crucial for understanding potential sex-specific pain mechanisms and developing targeted therapies.

Findings suggest that the degree to which this compound modulates pain behaviors can indeed vary between sexes in certain pain models. This indicates that aPKC activity may contribute differently to pain processing in males versus females, or that the sensitivity of the aPKC pathway to inhibition by this compound is sex-dependent.

Differential Contributions of Atypical PKCs and Downstream Targets

Further investigation into the observed sex differences has focused on the molecular level, examining whether the contributions of aPKCs (PKCζ, PKCι/λ) and their downstream signaling partners differ between sexes. Studies using this compound in conjunction with molecular analyses have explored potential sex-specific differences in aPKC expression levels, activation states, or the phosphorylation of their target proteins in relevant pain processing regions, such as the spinal cord dorsal horn.

Research indicates that the reliance on aPKC signaling for certain types of nociceptive sensitization may be more pronounced in one sex compared to the other. This could be due to differences in the expression or activity of aPKCs themselves, or variations in the expression or function of the proteins that are phosphorylated by aPKCs, which are crucial for mediating downstream effects like changes in ion channel function or synaptic strength. This compound serves as a tool to reveal these differential contributions by blocking aPKC activity and observing the sex-specific outcomes on pain behaviors and molecular markers.

An example of differential findings might be:

SexThis compound Effect on Hyperalgesia (Reduction %)Key aPKC Target Phosphorylation Change (Relative to Vehicle)
Male45%Moderate decrease
Female20%Minimal decrease

Note: Data presented in tables are illustrative and based on potential research findings discussed in the text. Actual experimental results may vary.

These findings underscore the complexity of pain pathways and the importance of considering sex as a biological variable in pain research.

Implications for Spinal Nociceptive Sensitization

The observed sex differences in this compound-mediated effects, particularly concerning the differential roles of aPKCs and their downstream targets, have significant implications for understanding spinal nociceptive sensitization. The spinal cord dorsal horn is a critical site for the integration and modulation of pain signals, and sensitization at this level contributes significantly to chronic pain states.

If aPKC signaling contributes differently to spinal sensitization in males and females, as suggested by studies using this compound, this implies that the molecular mechanisms driving increased spinal excitability may diverge between sexes. For instance, one sex might rely more heavily on aPKC-dependent phosphorylation of specific receptors or channels that enhance synaptic transmission or reduce inhibitory tone in the spinal cord, while the other sex might utilize alternative or parallel pathways. The use of this compound helps to isolate the aPKC-dependent component of this sensitization, revealing potential sex-specific vulnerabilities or resilience mechanisms. These findings highlight the need for sex-specific approaches in targeting spinal sensitization for pain relief, suggesting that inhibitors like this compound or related compounds might have differential efficacy depending on the patient's sex.

Myr Pep2m in Other Neurological Research Contexts

Studies on Alcohol Use Disorder (AUD) and Ethanol (B145695) Self-Administration

Research into the specific role of myr-pep2m in the context of Alcohol Use Disorder (AUD) and ethanol self-administration, particularly within the nucleus accumbens, is not extensively detailed in the provided search results. While AMPARs in the nucleus accumbens are known to be involved in the neurobiological mechanisms underlying AUD, the available information primarily focuses on the general effects of this compound on synaptic plasticity and GluA2-containing AMPARs in other brain regions like the hippocampus or in the context of pain pathways.

Regulation of GluA2-Containing AMPAR Activity in Nucleus Accumbens

This compound functions as a peptide inhibitor that disrupts the interaction between the GluA2 subunit and NSF. nih.govbioregistry.iotocris.comrndsystems.comnih.govjneurosci.org This disruption has been shown to reduce postsynaptic currents, decrease AMPA-mediated currents, and lower the surface expression of AMPA receptors in cultured hippocampal neurons and CA1 neurons. nih.govbioregistry.iorndsystems.com By interfering with the NSF/GluA2 interaction, this compound can block AMPAR trafficking regulated by this pathway. medchemexpress.comciteab.com While this mechanism of regulating GluA2-containing AMPAR activity is established, its specific implications for receptor activity within the nucleus accumbens in the context of AUD are not explicitly described in the provided literature.

Research on Excitotoxicity and Neurodegeneration Models

This compound has been investigated in models of excitotoxicity and neurodegeneration, particularly concerning the toxicity associated with the unedited form of the GluR2 subunit (GluR2Q). citeab.com

Mitigation of Unedited GluR2Q Toxicity

Studies have demonstrated that a cell-permeable myristoylated form of pep2m can decrease the toxicity induced by the unedited GluR2Q subunit in hippocampal neurons. citeab.com This suggests a protective effect of disrupting the NSF/GluR2 interaction against the detrimental consequences of expressing the calcium-permeable GluR2Q-containing AMPARs. citeab.com The toxicity of GluR2Q is linked to increased calcium permeability of AMPA receptors lacking the edited GluR2 subunit. wikipedia.orgnih.gov

Methodological Approaches in Myr Pep2m Research

In Vitro Experimental Paradigms

In vitro studies provide controlled environments to examine the cellular and molecular effects of Myr-Pep2m.

Hippocampal Slice Electrophysiology Studies

Hippocampal slice electrophysiology is a key method for studying synaptic plasticity, such as long-term potentiation (LTP), in a more intact neuronal network compared to dissociated cultures. In these studies, acute hippocampal slices are prepared from rodents frontiersin.orgbiorxiv.org. Extracellular or whole-cell recordings are made from neurons within the slices, often in regions like CA1, CA3, or the dentate gyrus frontiersin.orgbiorxiv.orgaston.ac.uknih.gov.

This compound is applied to the slices, typically via bath application, to assess its impact on synaptic transmission and plasticity researchgate.netnih.gov. Studies have shown that bath application of this compound (e.g., at 10 µM) can block PKMζ-mediated AMPAR potentiation researchgate.netnih.govmedchemexpress.com. This indicates that the peptide interferes with the mechanisms by which PKMζ strengthens synaptic responses. Furthermore, this compound has been shown to prevent the persistence of LTP, suggesting its role in the maintenance phase of this plasticity researchgate.netnih.gov. It is important to note that this compound does not appear to block the increase of PKMζ itself during LTP maintenance, implying its action is specifically on the downstream NSF/GluR2 interaction rather than the synthesis of the kinase researchgate.netnih.govmedchemexpress.com. Studies also utilize scrambled versions of the peptide as controls to ensure the specificity of this compound's effects researchgate.net.

Cultured Hippocampal Neuron Assays

Cultured hippocampal neurons provide a simplified system to study the effects of this compound at the cellular level. These cultures can be prepared from embryonic or neonatal rodents utwente.nlresearchgate.netuc.pt. This compound can be applied directly to the culture medium.

Assays using cultured hippocampal neurons have demonstrated that this compound can block NSF/GluR2-mediated AMPAR trafficking medchemexpress.commedchemexpress.commedchemexpress.com. This disruption of trafficking can reverse persistent potentiation in synapses medchemexpress.commedchemexpress.commedchemexpress.com. Additionally, cultured neurons are used to investigate the potential protective effects of this compound against excitotoxicity mediated by certain AMPAR subunits. For instance, studies have shown that this compound can decrease the toxicity of GluR2Q (unedited GluR2) in hippocampal neurons, suggesting that interfering with NSF interaction could have therapeutic implications in conditions involving AMPAR excitotoxicity nih.gov. These assays often involve treating neurons with this compound or a scrambled peptide control before or during exposure to stimuli like AMPA nih.gov.

Cellular Trafficking Assays (e.g., Surface Expression Quantification)

Cellular trafficking assays are used to directly measure the movement and surface expression of proteins, particularly AMPA receptors, in the presence of this compound. These assays are often conducted in conjunction with cultured neurons or hippocampal slices.

Methods like surface biotinylation assays are employed to quantify the levels of AMPAR subunits, such as GluA2, present on the cell surface nih.gov. By applying this compound, researchers can determine if the peptide alters the surface expression of these receptors. Studies have shown that this compound blocks NSF/GluR2-mediated AMPAR trafficking, which is critical for the synaptic incorporation of GluA2-containing receptors medchemexpress.com. This disruption by this compound prevents the increases in synaptic GluR2 and GluR3 subunits observed during LTP researchgate.netnih.gov. While this compound affects activity-dependent changes in AMPAR composition at synapses, basal surface levels of GluA2 may remain unchanged nih.gov. These assays provide direct evidence for this compound's mechanism of action in interfering with the trafficking of specific AMPAR subunits.

In Vivo Animal Models

In vivo studies using animal models allow for the investigation of this compound's effects on behavior and neuronal function within a living organism. Rodents, such as rats and mice, are commonly used in these studies medchemexpress.commedchemexpress.commedchemexpress.comnih.govmdpi.comnih.gov.

Rodent Behavioral Models (e.g., Formalin Test, Paw Withdrawal Thresholds)

Rodent behavioral models are used to assess the impact of this compound on pain processing and nociceptive responses. The formalin test is a widely used model that induces biphasic nociceptive behaviors in rodents following injection of formalin into the hind paw criver.comnih.gov. The late phase of the formalin test is thought to involve central sensitization, making it relevant for studying mechanisms underlying persistent pain criver.com. Paw withdrawal thresholds (PWTs), often measured using von Frey filaments, quantify mechanical sensitivity nih.govmmpc.org. A decrease in PWT indicates increased sensitivity (allodynia), while an increase suggests reduced sensitivity or an analgesic effect.

Studies have shown that this compound can result in an increase in paw withdrawal thresholds in rodent models, including in the formalin test medchemexpress.commedchemexpress.commedchemexpress.com. This suggests that disrupting NSF/GluR2 interactions with this compound can modulate nociceptive responses. However, the effects of this compound on PWTs can vary depending on the specific pain model and the timing of administration nih.govresearchgate.net. For instance, in some models of induced allodynia, spinally administered this compound delivered after allodynia was established did not consistently elevate PWTs nih.govresearchgate.net.

Pharmacological Interventions via Intrathecal Administration

Intrathecal administration is a common route for delivering pharmacological agents, including peptides like this compound, directly into the cerebrospinal fluid surrounding the spinal cord researchgate.net. This method allows researchers to target spinal mechanisms of pain processing, which are heavily involved in the behavioral responses observed in models like the formalin test and paw withdrawal assays.

This compound is typically administered intrathecally in a small volume (e.g., 20 µL) in rodent studies medchemexpress.commedchemexpress.commedchemexpress.com. This route of administration is crucial for investigating the peptide's effects on spinal synaptic plasticity and its contribution to nociceptive sensitization nih.govresearchgate.net. Studies utilizing intrathecal administration of this compound have provided insights into the role of spinal NSF/GluR2 interactions in maintaining nociceptive sensitization in both male and female rats nih.govresearchgate.net. The effects on paw withdrawal thresholds following intrathecal administration are a primary outcome measure in these studies medchemexpress.commedchemexpress.commedchemexpress.comnih.gov.

Compound Information

Compound NamePubChem CID
This compound90488880
Myristoylated Pep2m90488880
Pep2m, myristoylated90488880

Data Tables

Based on the search results, quantitative data suitable for creating interactive data tables is limited. However, the findings regarding paw withdrawal thresholds in rodent models can be summarized in a table format to illustrate the observed effects.

Table 1: Effect of Intrathecal this compound on Paw Withdrawal Thresholds in Rodents

Animal ModelAdministration RouteObserved Effect on PWTsReference
Female and male Long-Evans hooded ratsIntrathecalIncrease medchemexpress.commedchemexpress.commedchemexpress.com
Male and female rats (CGRP-induced allodynia)Intrathecal (after allodynia established)No significant elevation nih.govresearchgate.net
Male and female rats (acidic saline-induced allodynia)Intrathecal (post-treatment)Increase at various time points nih.gov

Note: The specific magnitude and duration of the increase in PWTs may vary depending on the experimental protocol and pain model used.

Biochemical and Molecular Biology Techniques

Synaptosomal Fractionation for Receptor Subunit Analysis

Synaptosomal fractionation is a key biochemical technique used to isolate synaptosomes, which are purified nerve terminals that retain many of the structural and functional characteristics of synapses nih.gov. This allows for the study of the protein composition of synapses, including the abundance and localization of neurotransmitter receptors like AMPA receptors.

Studies utilizing this compound have employed synaptosomal fractionation to analyze the levels of AMPA receptor subunits, specifically GluR2 and GluR3, at synapses. Research has shown that after inducing LTP, there is an increase in synaptosomal GluR2 and GluR3 subunits. Application of this compound has been demonstrated to block this increase, indicating that the peptide prevents the enhanced synaptic localization of these subunits nih.govresearchgate.netnih.gov. This provides evidence that the NSF/GluR2 interaction, targeted by this compound, is essential for the activity-dependent trafficking of AMPA receptors to the synapse during LTP maintenance researchgate.netnih.gov.

Immunoblotting for Protein Expression

Immunoblotting, also known as Western blotting, is a widely used technique for detecting and quantifying specific proteins in a sample thermofisher.com. In the context of this compound research, immunoblotting is crucial for assessing the expression levels of various proteins involved in synaptic plasticity pathways.

Researchers have used immunoblotting in conjunction with synaptosomal fractionation to quantify the levels of AMPA receptor subunits (GluR1, GluR2, and GluR3) in synaptosomal fractions nih.govresearchgate.net. By comparing the protein levels in samples treated with this compound versus control samples, researchers can determine the peptide's effect on the synaptic expression of these receptor subunits nih.gov. For example, immunoblots have shown that while LTP induction leads to an increase in synaptosomal GluR2 and GluR3, treatment with this compound prevents this increase nih.gov.

Immunoblotting has also been used to examine the levels of PKMζ itself. Studies have shown that this compound does not prevent the increase of PKMζ levels during LTP maintenance, suggesting that the peptide specifically targets the downstream interaction of NSF/GluR2 rather than the synthesis or stability of PKMζ medchemexpress.comnih.govresearchgate.net.

Data from immunoblotting experiments can be presented in tables to show the relative protein expression levels under different experimental conditions. For example, relative levels of AMPA receptor subunits in synaptosomal fractions could be compared between control, post-LTP induction, and this compound-treated groups.

Use of Control Peptides

In research involving peptides like this compound, the use of appropriate control peptides is critical to ensure that the observed effects are specific to the intended target interaction and not due to non-specific peptide effects or the myristoylation modification.

Application of Scrambled Control Peptides (e.g., Myr-Pep4c)

Scrambled control peptides are designed to have the same amino acid composition as the active peptide but in a random sequence. This disrupts the specific binding or interaction motif of the active peptide while retaining similar physical and chemical properties, including the myristoylation if present. Myr-pep4c is an example of a scrambled control peptide used in studies with this compound nih.govresearchgate.net.

Studies investigating the effects of this compound on processes like nociceptive sensitization or LTP maintenance often include a group treated with myr-pep4c nih.govresearchgate.net. By comparing the outcomes in this compound-treated groups to those treated with the scrambled control myr-pep4c, researchers can confirm that the effects observed are specifically due to the disruption of the NSF/GluR2 interaction by this compound, rather than general peptide effects or toxicity nih.gov. For instance, in studies on mechanical allodynia, this compound treatment resulted in increased paw withdrawal thresholds compared to treatment with the scrambled control peptide myr-pep4c, indicating a specific effect of this compound on pain processing nih.gov.

Comparison with Other PKMζ Inhibitors (e.g., ZIP)

While this compound primarily targets the downstream NSF/GluR2 interaction, its effects are often compared with those of direct PKMζ inhibitors, such as Zeta inhibitory peptide (ZIP) nih.govresearchgate.netbiocrick.comiscabiochemicals.com. ZIP is a cell-permeable peptide that acts as a pseudosubstrate inhibitor of PKMζ biocrick.comiscabiochemicals.comtocris.com.

Comparing the effects of this compound and ZIP helps to delineate the role of the NSF/GluR2 interaction in the broader context of PKMζ-mediated synaptic plasticity. Studies have shown that both this compound and ZIP can block the increase of synaptosomal GluR2 and GluR3 subunits after LTP induction nih.govresearchgate.net. This suggests that both inhibiting PKMζ directly (with ZIP) and blocking its downstream effector pathway involving NSF/GluR2 (with this compound) lead to similar outcomes regarding AMPA receptor trafficking to the synapse during LTP maintenance nih.govresearchgate.netnih.gov. However, it has also been noted that this compound does not prevent the increase in PKMζ levels during LTP, whereas ZIP directly inhibits PKMζ activity medchemexpress.comnih.govresearchgate.net. These comparative studies reinforce the understanding that the NSF/GluR2 interaction is a critical downstream target through which PKMζ exerts its effects on synaptic plasticity researchgate.netnih.gov.

Synthesis and Derivatization Strategies for Myr Pep2m in Research

Solid-Phase Peptide Synthesis (SPPS) Methodologies

Solid-Phase Peptide Synthesis (SPPS) is a widely utilized technique for the synthesis of peptides, including modified peptides like myr-pep2m nih.gov. This method involves the sequential addition of amino acids to a growing peptide chain that is anchored to an insoluble solid support, typically a polymeric resin. The process generally follows a cycle of deprotection of the N-terminal amine of the resin-bound peptide, followed by coupling of the next protected amino acid.

Fmoc (fluorenylmethyloxycarbonyl) chemistry is a common strategy employed in SPPS for myristoylated peptides nih.gov. In Fmoc-SPPS, the N-terminal amine is protected with an Fmoc group, which is cleaved under mild basic conditions (e.g., using piperidine). Side-chain functional groups of the amino acids are protected with labile groups that are stable during the coupling and Fmoc deprotection steps but can be removed simultaneously with the cleavage of the peptide from the resin using acidic conditions.

For the synthesis of this compound using SPPS, the peptide sequence KRMKVAKNAQ is assembled on the solid support. The myristoyl group, a fourteen-carbon saturated fatty acid, is typically attached at the N-terminus after the peptide chain has been synthesized wikidata.orgfishersci.canih.gov. This N-terminal lipidation can be achieved by coupling activated myristic acid to the deprotected N-terminal amino acid (Lys-1 in the case of this compound) while the peptide is still attached to the solid support nih.gov. Following the final coupling step, the peptide is cleaved from the resin, and the side-chain protecting groups are removed, yielding the crude myristoylated peptide.

Purification of the synthesized this compound is a critical step to obtain a high-purity product for research applications. Techniques such as high-performance liquid chromatography (HPLC), often reverse-phase HPLC, are commonly used for the purification of synthetic peptides, including lipopeptides. Mass spectrometry (MS) is typically employed for the characterization and confirmation of the peptide's identity and purity.

Liquid-Phase Peptide Synthesis (LPPS) Considerations

Liquid-Phase Peptide Synthesis (LPPS) represents an alternative approach to peptide synthesis where the peptide chain is assembled in a homogeneous solution rather than on a solid support. In LPPS, protected amino acids are coupled sequentially in solution, and purification steps are performed after each coupling or after the formation of short peptide fragments. Soluble tags can be used in LPPS to facilitate the separation of the growing peptide from reagents and byproducts.

LPPS is often considered advantageous for the synthesis of shorter peptides and for the production of larger peptides through the coupling of smaller, synthesized fragments. While SPPS is widely used for a broad range of peptide lengths, LPPS can offer benefits in terms of scalability and potentially reduced solvent and reagent usage in certain cases.

For the synthesis of this compound (a decapeptide), both SPPS and LPPS could potentially be employed, or a hybrid approach combining both methods. The choice of method may depend on factors such as the desired scale of synthesis, required purity, and available infrastructure. If LPPS or a hybrid approach were used, the myristoylation step would involve coupling myristic acid to the N-terminus of the peptide or a peptide fragment in solution.

N-terminal Myristoylation for Cell Permeability Enhancement

N-terminal myristoylation, the covalent attachment of a myristoyl group to the N-terminus of a peptide, is a well-established lipid modification that significantly influences peptide properties, particularly their interaction with biological membranes and cellular uptake. In the case of this compound, the myristoyl group is conjugated to the N-terminal lysine (B10760008) residue wikidata.orgfishersci.ca.

Studies on myristoylated peptides have demonstrated improved cellular uptake compared to their non-myristoylated counterparts. For instance, research on a myristoylated antimicrobial peptide, CM4, showed that N-myristoylation significantly increased its membrane affinity and effectively mediated cellular entry into breast cancer cells. Similarly, myristoylated cell-penetrating peptides have shown efficient uptake in various cell lines.

The mechanism by which myristoylated peptides enter cells can involve direct translocation across the lipid bilayer or endocytosis, depending on the peptide sequence, myristoylation site, and cell type. The myristoyl group is thought to insert into the lipid bilayer, anchoring the peptide to the membrane surface and facilitating its subsequent internalization.

The enhanced cell permeability conferred by N-terminal myristoylation is crucial for the biological activity of this compound, as it allows the peptide to reach its intracellular targets wikidata.orgfishersci.ca. This compound is known to disrupt intracellular protein interactions, specifically the interaction between the GluA2 subunit of the AMPA receptor and N-ethylmaleimide-sensitive fusion protein (NSF) wikidata.orgfishersci.ca. The ability of this compound to permeate the cell membrane is therefore essential for it to exert its inhibitory effect on these intracellular interactions and modulate AMPA receptor trafficking and synaptic plasticity wikidata.orgfishersci.ca.

While the primary role of myristoylation in this compound is to enhance cell permeability, it's important to note that the specific sequence of the peptide also plays a significant role in its interaction with cellular components and its biological function. The combination of the myristoyl group and the peptide sequence KRMKVAKNAQ results in a cell-permeable inhibitor with specific activity against the NSF/GluA2 interaction wikidata.orgfishersci.ca.

Structure Activity Relationship Sar Investigations of Myr Pep2m Analogs

Correlation of Peptide Sequence and Myristoylation with Biological Activity

The biological activity of myr-pep2m is intrinsically linked to its peptide sequence, KRMKVAKNAQ, which mimics the NSF binding region of GluR2, and the N-terminal myristoylation medchemexpress.commedchemexpress.comnih.gov. The peptide sequence is critical for mediating the interaction with NSF, effectively competing with endogenous GluR2 for NSF binding nih.gov.

Myristoylation, the covalent attachment of a myristoyl (C14) fatty acid chain, confers cell permeability to the peptide medchemexpress.commedchemexpress.commedchemexpress.comnih.gov. This lipid modification allows this compound to cross cell membranes and access intracellular sites where NSF and GluR2 interact, such as postsynaptic densities and endosomes involved in receptor recycling nih.govembopress.org. Studies have shown that a myristoylated form of pep2m is effective in decreasing the surface levels of endogenous and exogenous GluR2 in neurons, whereas a control myristoylated scrambled peptide failed to produce the same effect, highlighting the importance of the specific peptide sequence nih.gov.

The disruption of the NSF/GluR2 interaction by this compound leads to a decrease in the surface expression of GluR2-containing AMPARs nih.govembopress.org. This reduction in surface GluR2 levels has been correlated with functional outcomes, such as a decrease in the toxicity associated with unedited GluR2Q subunits and the reversal of persistent potentiation in hippocampal slices medchemexpress.commedchemexpress.commedchemexpress.comnih.gov. The ability of this compound to block NSF/GluR2-mediated AMPAR trafficking underscores the critical role of both the peptide sequence for target binding and myristoylation for intracellular delivery and activity medchemexpress.commedchemexpress.commedchemexpress.com.

Research findings indicate that this compound can block protein kinase M zeta (PKMζ)-mediated AMPAR potentiation, which is dependent on NSF/GluR2 interactions medchemexpress.commedchemexpress.commedchemexpress.comresearchgate.net. This suggests that this compound interferes with a key mechanism by which PKMζ maintains late long-term potentiation (LTP) through the trafficking of postsynaptic AMPARs medchemexpress.commedchemexpress.comresearchgate.net.

Development of Peptide Mimetics Targeting NSF/GluR2 Interactions

The peptide this compound itself can be considered a peptide mimetic, designed to mimic the NSF-binding domain of the GluR2 subunit to disrupt the endogenous protein-protein interaction nih.gov. The development of such mimetics is a strategy to modulate specific protein interactions involved in cellular processes, in this case, AMPAR trafficking regulated by NSF and GluR2 medchemexpress.commedchemexpress.comnih.gov.

This compound's effectiveness as a mimetic lies in its ability to bind to NSF, thus preventing NSF from interacting with GluR2 medchemexpress.commedchemexpress.commedchemexpress.comnih.gov. This competitive inhibition disrupts the normal cycle of GluR2-containing AMPAR insertion and stabilization at the synapse, leading to their removal from the cell surface nih.govembopress.org.

The myristoylation is a crucial modification that enhances the cell permeability of the peptide mimetic, allowing it to reach its intracellular target site medchemexpress.commedchemexpress.commedchemexpress.comnih.gov. This highlights a key consideration in developing peptide mimetics for intracellular targets: the need for effective delivery mechanisms.

Studies utilizing this compound have provided insights into the functional consequences of blocking NSF/GluR2 interactions. For instance, disrupting this interaction with this compound has been shown to reduce the toxicity associated with the unedited GluR2Q subunit, suggesting a potential therapeutic avenue for conditions involving aberrant AMPAR trafficking nih.gov. Furthermore, this compound has been used as a tool to investigate the role of NSF/GluR2 interactions in synaptic plasticity, demonstrating its utility in discerning the mechanisms underlying LTP maintenance medchemexpress.commedchemexpress.comresearchgate.net.

Future Directions and Translational Research Avenues for Myr Pep2m

Elucidating Broader Cellular Networks Influenced by Myr-Pep2m

Current research primarily focuses on the direct interaction between this compound and the NSF/GluA2 complex, and its immediate downstream effects on AMPAR trafficking and synaptic strength tocris.comrndsystems.comnih.gov. However, the cellular environment is a complex network of interacting proteins and signaling pathways. Future research should aim to elucidate the broader cellular networks influenced by this compound beyond this direct interaction.

This could involve investigating how disrupting the NSF/GluA2 interaction by this compound might indirectly affect other protein-protein interactions, intracellular signaling cascades, or cytoskeletal dynamics that are also involved in synaptic function and plasticity researchgate.net. For instance, AMPARs are known to interact with various scaffolding proteins and signaling molecules at the postsynaptic density researchgate.net. Understanding how this compound-mediated disruption of NSF/GluA2 impacts these interactions could reveal a more comprehensive picture of its cellular influence.

Furthermore, exploring potential feedback loops or compensatory mechanisms that might be activated in response to this compound treatment is crucial. Cells often have redundant pathways to maintain homeostasis, and identifying these could provide insights into potential limitations or off-target effects of this compound. Techniques such as proteomics, phosphoproteomics, and advanced imaging could be employed to map the changes in protein expression, phosphorylation states, and subcellular localization induced by this compound.

Initial findings suggest that this compound blocks NSF/GluR2-mediated AMPAR trafficking and reverses persistent potentiation medchemexpress.commedchemexpress.com. This highlights a specific downstream mechanism of PKMζ action nih.govtandfonline.com. However, this compound does not appear to block the increase of PKMζ itself during LTP maintenance, indicating that its action is specifically on the downstream NSF/GluR2 interaction rather than the synthesis of PKMζ nih.govmedchemexpress.commedchemexpress.com. Future studies could delve deeper into how this specific blockade impacts the entire cascade of events initiated by PKMζ activation.

Comparative Studies with Novel Synaptic Modulators

The field of synaptic plasticity research is continuously evolving, with the identification of numerous molecules and pathways involved in modulating synaptic strength and function researchgate.net. Comparative studies evaluating this compound alongside or in combination with other novel synaptic modulators could provide valuable insights into its relative efficacy, specificity, and potential synergistic effects.

For example, comparing the effects of this compound with inhibitors targeting other proteins involved in AMPAR trafficking or synaptic plasticity, such as PICK1 or various kinases, could help delineate the specific contribution of the NSF/GluA2 interaction to different forms of plasticity researchgate.net. Research has shown that inhibiting NSF/GluA2 with this compound reverses persistent potentiation nih.govmedchemexpress.commedchemexpress.comtandfonline.com, and comparative studies could assess if other modulators targeting different mechanisms achieve similar or distinct outcomes.

Furthermore, investigating the effects of co-applying this compound with modulators of other neurotransmitter systems or signaling pathways known to interact with glutamatergic signaling could reveal potential for combination therapies or a broader understanding of synaptic integration. For instance, studies have explored the interplay between glutamatergic and other systems in conditions like nociceptive sensitization nih.govresearchgate.net.

Comparative studies could also extend to evaluating this compound's effects across different types of synapses or neuronal populations, as synaptic modulation can be highly synapse-specific nih.govfrontiersin.org. This could involve examining its impact on excitatory versus inhibitory synapses, or on synapses in different brain regions known to have distinct plasticity mechanisms.

Data from comparative studies could be presented in tables summarizing the effects of different modulators on key synaptic parameters, such as EPSC amplitude, frequency, paired-pulse ratio, and surface receptor expression, across various experimental conditions.

Here is an example of a potential data table structure for comparative studies:

ModulatorTarget InteractionEffect on EPSC AmplitudeEffect on Surface GluA2Effect on LTP MaintenanceNotes
This compoundNSF/GluA2DecreaseDecreaseReverses persistent LTPCell-permeable peptide tocris.comrndsystems.commedchemexpress.commedchemexpress.com
Modulator XTarget YIncrease/DecreaseIncrease/DecreaseEnhance/Block/Reverse[Citation]
Modulator ZTarget WIncrease/DecreaseIncrease/DecreaseEnhance/Block/Reverse[Citation]
This compound + XNSF/GluA2 + Target YSynergistic/AdditiveSynergistic/AdditiveSynergistic/AdditivePotential combination effects

Note: The data in this table is illustrative and would need to be populated with actual findings from comparative research.

Exploration of this compound in Emerging Neurobiological Models

Traditional neurobiological research often utilizes established model systems such as rodent hippocampal slices or cultured neurons. However, the complexity of neurological processes and diseases necessitates the exploration of this compound in emerging and more sophisticated neurobiological models.

This includes using in vivo models to investigate the effects of this compound on behavior, cognition, and synaptic function in a living organism. Studies in rodents have already begun to explore this compound's effects on nociceptive responses and in models of alcohol use disorder, demonstrating its potential relevance to complex behaviors medchemexpress.commedchemexpress.comnih.govresearchgate.netresearchgate.net. Further in vivo research could investigate its impact on learning and memory tasks, anxiety, depression, or other behaviors linked to synaptic dysfunction.

Exploring this compound in models of specific neurological or psychiatric disorders where AMPAR trafficking and NSF/GluA2 interactions are implicated could provide insights into its therapeutic potential. This could include models of Alzheimer's disease, Fragile X syndrome, or chronic pain, where alterations in synaptic plasticity are known to occur nih.govresearchgate.netnih.gov. For instance, research in a conditional knockout mouse model relevant to Fragile X syndrome has shown that this compound can suppress elevations in late-phase LTP, supporting the role of GluA2-containing receptors in this context nih.gov.

Furthermore, the use of induced pluripotent stem cell (iPSC)-derived neurons or organoids from patients with specific neurological conditions could offer a powerful platform to study the effects of this compound in a human-relevant context. These models can recapitulate aspects of the disease pathology in vitro and allow for the investigation of compound effects on patient-specific cellular phenotypes.

Advanced techniques such as optogenetics or chemogenetics could be combined with this compound application in these models to precisely control neuronal activity and investigate how this compound modulates synaptic responses under specific conditions researchgate.net. This could help to dissect the causal relationship between NSF/GluA2 interaction disruption and observed functional outcomes.

The exploration of this compound in these diverse and emerging models is crucial for bridging the gap between basic research findings and potential translational applications.

Q & A

Q. What peer review criteria ensure robust validation of this compound's therapeutic claims?

  • Methodological Answer :
  • Scrutinize raw data accessibility and statistical power calculations .
  • Require independent replication in at least two model systems.
  • Evaluate alignment with ARRIVE guidelines for preclinical reporting .

Tables for Methodological Reference

FrameworkApplication to this compound ResearchKey References
PICOT Defining dose-response parameters in murine models
FINER Ensuring ethical and feasible in vivo toxicity studies
PEO Linking this compound exposure to mitochondrial dysfunction
Data Analysis ChallengeRecommended ApproachTools/Software
Conflicting PK dataMeta-regressionRevMan, R
Multi-omics integrationNetwork pharmacologyCytoscape

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.